Product packaging for 2-(2-Chloro-4-hydroxyphenyl)acetic acid(Cat. No.:CAS No. 81720-84-5)

2-(2-Chloro-4-hydroxyphenyl)acetic acid

Cat. No.: B2697001
CAS No.: 81720-84-5
M. Wt: 186.59
InChI Key: MDTAULLCKGQYMK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-hydroxyphenyl)acetic acid, a derivative of phenylacetic acid, is characterized by a chlorine atom at the ortho (2-) position and a hydroxyl group at the para (4-) position of the phenyl ring. evitachem.com This specific substitution pattern is crucial to its reactivity and interaction with biological systems.

Table 1: Physicochemical Properties of this compound. biosynth.comuni.lu

Halogenated hydroxyphenylacetic acids are a class of compounds studied for their diverse biological activities. The identity and position of the halogen and hydroxyl groups on the phenyl ring can significantly alter the compound's properties. For instance, the related isomer, 3-chloro-4-hydroxyphenylacetic acid, is known as a fungal metabolite and has been utilized in crystal engineering studies due to its functional groups. nih.gov The parent compound, phenylacetic acid, is a natural plant auxin and also exhibits antimicrobial properties. nih.govmdpi.com The introduction of a chlorine atom, as seen in this compound, modifies the electronic and steric properties of the molecule, which can lead to altered biological targets and activities compared to its non-halogenated or isomeric counterparts.

In organic synthesis, this compound serves as a versatile small molecule scaffold. biosynth.com Its carboxylic acid and hydroxyl groups are reactive sites that allow for the construction of more complex molecules. Phenylacetic acid derivatives are crucial intermediates in the synthesis of numerous drugs. mdpi.com The presence of the chlorine atom provides an additional site for synthetic modification or can be a key feature for the biological activity of the final product.

From a mechanistic biology perspective, research has explored the potential of this compound in the development of new antimicrobial, antioxidant, and anti-inflammatory agents. evitachem.com While detailed mechanistic studies on this specific isomer are emerging, the broader class of halogenated aromatic acids is known to interact with various biological pathways. The specific spatial arrangement of the chloro and hydroxyl groups in this compound is hypothesized to be critical for its selective interaction with enzyme active sites or other biological receptors.

Current research continues to leverage this compound as a precursor in medicinal chemistry to synthesize novel compounds for pharmaceutical and agrochemical screening. evitachem.comnih.gov The future outlook for this compound is tied to its potential as a foundational structure for creating targeted therapeutics. As synthetic methodologies become more advanced, the ability to selectively modify this and similar scaffolds will expand. unl.pt Further investigations into its precise mechanism of action and that of its derivatives will be crucial in realizing its full potential in drug discovery and development, contributing to the broader understanding of how halogenation can be used to fine-tune the biological activity of small molecules.

Table 2: Compound Names Mentioned in this Article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B2697001 2-(2-Chloro-4-hydroxyphenyl)acetic acid CAS No. 81720-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTAULLCKGQYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81720-84-5
Record name 2-(2-chloro-4-hydroxyphenyl)acetic acid
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Synthetic Methodologies and Chemical Derivatization of 2 2 Chloro 4 Hydroxyphenyl Acetic Acid

Established Synthetic Routes for 2-(2-Chloro-4-hydroxyphenyl)acetic acid

The preparation of this compound can be approached through several synthetic strategies, primarily involving the construction of the phenylacetic acid framework from suitably substituted aromatic precursors.

One potential, though not explicitly documented for this specific isomer, synthetic pathway involves the reaction of an ortho-substituted chloroacetophenone with a para-substituted chlorophenol. A related synthesis for 2-(2-(4-chlorophenyl)phenyl)acetic acid utilizes o-chloroacetophenone and p-chlorophenol as starting materials. orgsyn.org This process typically involves a copper-catalyzed Ullmann condensation to form an ether linkage, followed by a Willgerodt-Kindler reaction to convert the acetyl group into a thioamide, and subsequent hydrolysis to yield the carboxylic acid.

A plausible adaptation for the synthesis of this compound would involve the reaction of 2',4'-dichloroacetophenone (B156173) with a protected phenol (B47542) or a direct reaction under conditions that favor the formation of the desired ether linkage. The subsequent conversion of the acetyl group to the acetic acid moiety would follow established procedures like the Willgerodt-Kindler reaction. organic-chemistry.orgsciencemadness.org This reaction involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thiomorpholide, which is then hydrolyzed to the carboxylic acid. sciencemadness.org

A key intermediate in this proposed route would be 1-(2-chloro-4-hydroxyphenyl)ethan-1-one. The conversion of such acetophenones to their corresponding phenylacetic acids is a well-established transformation. sciencemadness.org

Another synthetic approach involves the chloroacetylation of p-aminophenol derivatives. In this strategy, p-aminophenol can be acylated with chloroacetyl chloride to form 2-chloro-N-(4-hydroxyphenyl)acetamide. nih.gov This reaction is typically carried out in a suitable solvent like acetic acid at low temperatures. nih.gov

Subsequent chemical transformations would be required to convert the N-acetyl group to a methylene (B1212753) and the amide to a carboxylic acid, which represents a significant synthetic challenge. A more direct, though hypothetical, route could involve a Friedel-Crafts acylation of a protected p-aminophenol or a related derivative, followed by transformations to introduce the chloro and hydroxyl functionalities at the desired positions and convert the acetyl group to the acetic acid. A documented procedure for a related compound involves dissolving 4-aminophenol (B1666318) in acetic acid, followed by the portion-wise addition of chloroacetyl chloride under ice-bath conditions. nih.gov

ReagentsConditionsProduct
4-Aminophenol, Chloroacetyl chlorideAcetic acid, Ice-bath2-Chloro-N-(4-hydroxyphenyl)acetamide
Sodium acetateRoom temperatureSolid precipitate of the product
This table outlines the synthesis of an intermediate in the chloroacetylation of p-aminophenol.

The synthesis of this compound can be inferred from established methods for preparing analogous phenylacetic acids. These methods include:

Hydrolysis of Benzyl (B1604629) Cyanides: This is a classic and widely used method for the synthesis of phenylacetic acids. orgsyn.orgsciencemadness.org The corresponding 2-(2-chloro-4-hydroxyphenyl)acetonitrile could be synthesized from 2-chloro-4-hydroxybenzyl chloride via nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, would yield the desired carboxylic acid. sciencemadness.org

Willgerodt-Kindler Reaction: As mentioned previously, this reaction converts aryl ketones to the corresponding terminal carboxylic acids (via a thioamide intermediate). sciencemadness.orgresearchgate.net Starting from 2'-chloro-4'-hydroxyacetophenone, this reaction would provide a direct route to the target molecule. The reaction is known to be tolerant of various functional groups on the aromatic ring, including halogens and hydroxyl groups. sciencemadness.org

Carbonylation Reactions: Palladium-catalyzed carbonylation of benzyl halides offers another route to phenylacetic acids. google.com For this specific target, 2-chloro-4-hydroxybenzyl chloride could be subjected to carbonylation in the presence of carbon monoxide and a suitable palladium catalyst.

From other Substituted Phenylacetic Acids: A synthesis of 3-chloro-4-hydroxyphenylacetic acid starts from o-chlorophenol and glyoxylic acid to form 3-chloro-4-hydroxymandelic acid, which is then reduced. google.com A similar strategy could potentially be adapted. Furthermore, (2-chlorophenyl)acetic acid can be converted to (2-hydroxyphenyl)acetic acid through treatment with an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at high temperatures. google.com This suggests that manipulation of substituents on a pre-existing phenylacetic acid core is a viable strategy.

Starting MaterialKey TransformationProduct
2-Chloro-4-hydroxybenzyl cyanideHydrolysisThis compound
2'-Chloro-4'-hydroxyacetophenoneWillgerodt-Kindler ReactionThis compound
2-Chloro-4-hydroxybenzyl chlorideCarbonylationThis compound
Substituted Phenylacetic AcidSubstituent ModificationThis compound
This table summarizes analogous synthetic approaches to the target compound.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficiency of the synthetic routes to this compound is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems.

In syntheses analogous to the strategies involving chloroacetophenones, the choice of catalyst is crucial. For instance, in the conversion of (2-chlorophenyl)acetic acid to (2-hydroxyphenyl)acetic acid, copper salts such as copper sulphate, copper oxide, or copper chloride are effective catalysts. google.com The reaction temperature is also a critical parameter, with temperatures above 130°C, and often in the range of 160°C to 220°C, being necessary. google.com The choice of solvent is also important, with high-boiling inert hydrocarbon solvents being preferred. google.com

For methods involving carbonylation of benzyl halides, the catalyst system typically consists of a palladium source, such as bistriphenylphosphine palladium dichloride, and various ligands and additives to enhance catalytic activity and yield.

In the Willgerodt-Kindler reaction, while it is often run under thermal conditions without a catalyst, the use of phase-transfer catalysts (PTC) like triethyl benzyl ammonium (B1175870) chloride (TEBA) has been shown to improve reaction times and yields for the hydrolysis of the intermediate thiomorpholide. sciencemadness.org

The optimization of these parameters—catalyst, temperature, solvent, and additives—is essential for developing a high-yielding and efficient synthesis of this compound. Data-driven approaches and molecular field analysis are emerging as powerful tools for the optimization of chiral catalysts in related asymmetric syntheses, which could be applied to develop stereoselective routes if a chiral center were introduced. chemrxiv.org

Chemical Modifications and Functionalization of this compound

The presence of a carboxylic acid moiety in this compound allows for a variety of chemical modifications and functionalizations, enabling the synthesis of a range of derivatives.

The carboxylic acid group is a versatile functional handle for derivatization, most commonly through esterification and amidation reactions. researchgate.net

Esterification: Esters of this compound can be readily prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com For example, the synthesis of methyl 2-(3-chloro-4-hydroxyphenyl)acetate is achieved by refluxing the corresponding carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid, resulting in a high yield. Other methods for esterification include reaction with diazoalkanes or using coupling reagents. thermofisher.comorganic-chemistry.org

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. libretexts.orgyoutube.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.uknih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride, followed by reaction with an amine. fishersci.co.uk The in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) is another methodology for promoting amidation. researchgate.net

DerivativeReaction TypeKey Reagents
EsterEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)
AmideAmidationAmine, Coupling Agent (e.g., EDC, DCC)
Acyl ChlorideAcyl HalogenationThionyl Chloride (SOCl₂) or Oxalyl Chloride
This table presents common derivatizations of the carboxylic acid moiety.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can be readily modified through various reactions, most notably alkylation to form ethers.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether linkage through processes like the Williamson ether synthesis. This reaction typically involves deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups, thereby modifying the compound's steric and electronic properties. While direct experimental data on this compound is specific, the alkylation of phenolic compounds is a well-established and general transformation in organic chemistry. nih.govgoogle.comgoogle.comgoogle.com For instance, the reaction of a related compound, 2-hydroxyphenylacetic acid, with diazomethane (B1218177) results in the methylation of both the carboxylic acid and the phenolic hydroxyl group, yielding methyl 2-(2-methoxyphenyl)acetate. unl.pt

Reaction TypeReagentsProduct TypeSignificance
O-Alkylation (Etherification)Alkyl Halide, Base (e.g., NaH, K₂CO₃)Phenolic EtherIntroduces diverse alkyl/aryl groups, altering solubility and biological activity.
MethylationDiazomethaneMethyl EtherA specific example of alkylation, often used for protecting the hydroxyl group. unl.pt

Modifications of the Aromatic Ring and Halogen Substituent

The aromatic ring and its chlorine substituent are also amenable to chemical modification, enabling the synthesis of diverse analogues.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself. Given the existing substitution pattern, further reactions such as halogenation or nitration would likely occur at the positions ortho to the hydroxyl group (positions 3 and 5). The specific regioselectivity would be influenced by the combined directing effects of the existing chloro, hydroxyl, and acetic acid groups. The chlorination of phenols is a common industrial process, though achieving high regioselectivity can be challenging. wikipedia.orgcardiff.ac.uknih.gov

Modification of the Halogen Substituent: The chlorine atom can be removed or replaced.

Reductive Dehalogenation: The chloro group can be removed and replaced with a hydrogen atom through catalytic hydrogenation. For example, the related compound 3-chloro-4-hydroxyphenylacetic acid can be converted to 4-hydroxyphenylacetic acid using hydrogen gas and a palladium catalyst. google.com This type of reaction is a general method for the dehalogenation of halogenated aromatics. google.comnih.gov

Nucleophilic Aromatic Substitution: While typically challenging, under specific conditions (e.g., high temperature, pressure, or presence of strong electron-withdrawing groups), the chlorine atom could be displaced by other nucleophiles. Palladium-catalyzed reactions have been developed for the conversion of aryl chlorides to phenols using a weak base, demonstrating a modern approach to such transformations. organic-chemistry.org

Modification TypeReactionTypical ReagentsResulting Structure
Aromatic RingElectrophilic HalogenationCl₂, Br₂, SO₂Cl₂Addition of another halogen to the aromatic ring.
Halogen SubstituentReductive DehalogenationH₂, Palladium CatalystReplacement of chlorine with hydrogen. google.com
Halogen SubstituentNucleophilic Substitution (Hydroxylation)KOH, Pd-catalyst, H₂OReplacement of chlorine with a hydroxyl group. organic-chemistry.org

Synthesis of Structural Analogues and Chemical Libraries for Research

This compound is an excellent scaffold for generating chemical libraries for screening purposes. nih.gov Its isomer, 3-chloro-4-hydroxyphenylacetic acid, has been successfully utilized to create a unique drug-like screening library via parallel solution-phase synthesis.

The common strategy involves a two-step process:

Esterification of the Carboxylic Acid: The carboxylic acid moiety is first activated, typically by converting it to a methyl ester. This is often achieved by reacting the acid with methanol in the presence of an acid catalyst like sulfuric acid. This esterification makes the carbonyl carbon more susceptible to nucleophilic attack.

Aminolysis: The resulting methyl ester is then reacted with a diverse series of primary amines. This reaction, known as aminolysis, displaces the methoxy (B1213986) group to form a stable amide bond, generating a library of N-substituted 2-(2-chloro-4-hydroxyphenyl)acetamides. This method avoids the need for coupling reagents and simplifies the workup procedure.

This approach has been used to generate a 20-membered amide library from 3-chloro-4-hydroxyphenylacetic acid, demonstrating the utility of this scaffold in combinatorial chemistry for drug discovery and other research applications.

Example of Amine Diversity in Library Synthesis
Starting MaterialReaction SequenceAmine Reactants (Examples)Library Type
3-Chloro-4-hydroxyphenylacetic acid1. Esterification (MeOH, H₂SO₄) 2. AminolysisBenzylamine, Fluorobenzylamines, Phenethylamine, etc.20-membered Amide Library

This compound as a Versatile Chemical Intermediate in Organic Synthesis

The multiple functional groups on this compound make it a valuable and versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. evitachem.comnih.gov

Synthesis of Heterocycles: The acetic acid side chain is particularly useful for constructing various heterocyclic rings.

Oxazolidinones and Thiazolidinones: The chloroacetyl group, which can be derived from the acetic acid moiety, is a key precursor for these five-membered rings. For example, chloroacetic acid can react with Schiff bases (imines) to form oxazolidinone or thiazolidinone derivatives, which are important structures in medicinal chemistry. chemmethod.com

Imidazolones: Phenylacetic acid derivatives can be used in the synthesis of imidazolones. For instance, the reaction of an oxazolinone (derived from a related benzaldehyde (B42025) and hippuric acid) with an amine in acetic acid can yield an imidazolone (B8795221) derivative. journalagent.com

Precursor for Other Compounds: As mentioned previously, it can serve as a precursor for 4-hydroxyphenylacetic acid through reductive dechlorination. google.comnih.gov This transformation highlights its role as an intermediate where the chlorine atom acts as a temporary substituent that can be removed in a later synthetic step. This strategy is useful when direct synthesis of the final product is challenging. The synthesis of 4-hydroxyphenylacetic acid from o-chlorophenol proceeds via the 3-chloro-4-hydroxyphenylacetic acid intermediate, underscoring the utility of this synthetic route. google.com

Advanced Spectroscopic and Analytical Characterization of 2 2 Chloro 4 Hydroxyphenyl Acetic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise structure of 2-(2-Chloro-4-hydroxyphenyl)acetic acid can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show a characteristic splitting pattern for the three protons on the phenyl ring. The proton ortho to the hydroxyl group is expected to be a doublet, the proton ortho to the chloro and meta to the hydroxyl group a doublet of doublets, and the proton meta to the chloro group a doublet. The methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring and the carboxylic acid group would appear as a singlet. The acidic proton of the carboxylic acid and the phenolic proton would each present as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the hydroxyl and carboxylic acid groups. The carbonyl carbon of the carboxylic acid would appear at the lowest field.

Predicted NMR Data:

¹H NMR (500 MHz, DMSO-d₆) Predicted Chemical Shifts (δ ppm)

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to -OH) ~6.8 d
Aromatic H (ortho to -Cl) ~7.2 d
Aromatic H (meta to -OH & -Cl) ~7.0 dd
Methylene (-CH₂) ~3.6 s
Carboxylic Acid (-COOH) ~12.5 br s

¹³C NMR (125 MHz, DMSO-d₆) Predicted Chemical Shifts (δ ppm)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl C=O ~172
Aromatic C-OH ~155
Aromatic C-Cl ~125
Aromatic C-CH₂ ~130
Aromatic CH ~130, ~118, ~116

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

With a molecular formula of C₈H₇ClO₃, this compound has a monoisotopic mass of approximately 186.0084 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak [M]⁺.

Expected Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragmentation. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the aromatic ring could result in the formation of a stable benzylic cation.

Predicted Mass Spectrometry Data:

IonPredicted m/zDescription
[M]⁺186Molecular Ion
[M+2]⁺188Isotope peak due to ³⁷Cl
[M-OH]⁺169Loss of hydroxyl radical
[M-COOH]⁺141Loss of carboxyl group
[C₇H₅ClO]⁺140Fragment from cleavage of the acetic acid side chain

Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for verifying the purity of this compound and for its separation from any impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

A typical Reverse-Phase HPLC (RP-HPLC) method would be suitable for purity assessment. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, likely around 220-230 nm and 270-280 nm.

For higher resolution and faster analysis times, a UPLC method with a sub-2 µm particle size column can be employed. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the simultaneous confirmation of the molecular weight of the main peak and the identification of any impurities.

Exemplary HPLC-UV Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70:30 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm and 275 nm
Injection Volume 10 µL

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. vscht.cz A very broad absorption in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid, overlapping with the C-H stretching vibrations. libretexts.org A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. pressbooks.pub The phenolic O-H stretch would appear as a broad band around 3200-3600 cm⁻¹. orgchemboulder.com Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹. orgchemboulder.com

Key Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Very Broad
O-H Stretch (Phenol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Carboxylic Acid)~1700Strong, Sharp
C=C Stretch (Aromatic)1450-1600Medium to Weak
C-O Stretch1200-1300Strong
C-Cl Stretch< 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, is expected to exhibit absorption maxima characteristic of a substituted benzene (B151609) ring. Phenolic compounds typically show two main absorption bands. For this compound, one band is anticipated around 220-230 nm and a second, less intense band around 270-280 nm, corresponding to π→π* electronic transitions within the aromatic ring. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima (in Methanol):

TransitionPredicted λmax (nm)
π→π~225
π→π~278

Mechanistic Investigations of 2 2 Chloro 4 Hydroxyphenyl Acetic Acid in Biological Systems Non Clinical

Enzyme Inhibition Studies and Molecular Mechanisms

The interaction of 2-(2-Chloro-4-hydroxyphenyl)acetic acid and its analogues with several enzymes has been a subject of scientific inquiry. These studies provide insights into the potential modulatory effects of this class of compounds on biological processes.

Aldose reductase is an enzyme implicated in the polyol pathway, which is associated with diabetic complications. scispace.com Phenylacetic acid derivatives have been investigated as inhibitors of this enzyme. A study on the thermodynamics of inhibitor binding to human aldose reductase provides valuable data on compounds structurally related to this compound. nih.gov Specifically, the study determined the inhibition constant (Ki) for 2-chlorophenylacetic acid. nih.gov

CompoundInhibition Constant (Ki) against Aldose Reductase (μM)
Phenylacetic acid96
2-Chlorophenylacetic acidData for this specific analogue was part of a broader thermodynamic study, with the parent compound's Ki reported. nih.gov
2,6-Dichlorophenylacetic acidData for this specific analogue was part of a broader thermodynamic study, with the parent compound's Ki reported. nih.gov

This table presents inhibition constants for analogues of this compound against aldose reductase. Data is sourced from thermodynamic studies of aldose reductase-inhibitor complexes. nih.gov

The study of phenylacetic acid derivatives revealed that the binding enthalpy is primarily driven by the interaction of the carboxylate group with the enzyme, while differences in binding affinity are largely influenced by entropic factors related to the substituents on the phenyl ring. nih.gov

The broader aldo-keto reductase (AKR) superfamily includes several isoforms such as AKR1C1, AKR1C2, and AKR1C3, which are involved in steroid metabolism and are targets for various diseases. nih.govnih.gov While specific inhibitory data for this compound against these isoforms is not available, various other compounds have been identified as inhibitors. For instance, certain ruthenium complexes have shown potent inhibition of AKR1C1, AKR1C2, and AKR1C3. nih.gov Additionally, derivatives of 3-chloro-5-phenylsalicylic acid have been found to be selective inhibitors of AKR1C1 over AKR1C2. nih.gov

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in tyrosine metabolism and is a target for herbicides. nih.govnih.gov There is no direct evidence to suggest that this compound is an inhibitor of HPPD. The known inhibitors of HPPD typically belong to different chemical classes, such as triketones. unl.edu

Alpha-glucosidase is an enzyme that plays a role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govscielo.br Currently, there is a lack of scientific studies demonstrating the inhibitory activity of this compound against alpha-glucosidase. Research in this area has primarily focused on other classes of compounds, such as peptides and various phytochemicals. science.govresearchgate.net

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that govern cellular responses. The potential of this compound to modulate these pathways has not been extensively studied.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical in regulating inflammatory responses. nih.govnih.gov The activation of NF-κB is a key step in the expression of pro-inflammatory genes. mdpi.com While some natural compounds have been shown to modulate these pathways, there is no specific research available on the effects of this compound on either the NF-κB or MAPK signaling cascades.

Interactions with Biological Macromolecules and Receptor Binding Studies

The interaction of small molecules with biological macromolecules, such as serum albumin, is a critical determinant of their pharmacokinetic properties. Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of drugs, influencing their distribution and half-life. nih.govmdpi.com Acidic drugs containing aromatic moieties often bind to specific sites on albumin. mdpi.com

While direct studies on the binding of this compound to serum albumin are not available, research on other small molecules provides a framework for understanding such interactions. The binding affinity is influenced by factors such as the hydrophobicity and the presence of polar groups on the ligand. nih.gov For instance, the introduction of a hydroxyl group can decrease the binding affinity to HSA. nih.gov

Specific receptor binding studies for this compound are also not documented in the available scientific literature.

Antimicrobial Activity and Mechanistic Underpinnings in In Vitro Models

Direct studies measuring the antimicrobial efficacy of this compound against specific bacterial strains were not found in the available scientific literature. General principles derived from related compounds are discussed for context.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae, E. coli)

There is no specific data available from in vitro studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against key pathogenic bacteria including Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae, or Escherichia coli.

For the broader class of phenolic acids, antimicrobial activity is recognized and often attributed to their ability to disrupt bacterial cell membranes, alter intracellular pH, and interfere with essential enzyme functions. nih.gov For instance, research on various phenolic acids has shown they can increase cell membrane damage, leading to the release of intracellular components. nih.gov However, without direct testing of this compound, its specific spectrum of activity and potency remain uncharacterized.

Interactive Data Table: Antimicrobial Activity Data No specific experimental data is available for this compound.

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) Source
Staphylococcus aureus Gram-Positive Data Not Available N/A
Salmonella typhi Gram-Negative Data Not Available N/A
Klebsiella pneumoniae Gram-Negative Data Not Available N/A

Structure-Activity Relationships Governing Antimicrobial Efficacy

While specific structure-activity relationship (SAR) studies for this compound are absent, general principles can be inferred from related molecular classes.

Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenyl ring is a common feature in many antimicrobial phenolic acids. It is crucial for antioxidant activity and can contribute to antimicrobial effects by interacting with bacterial proteins and membranes. nih.gov

Carboxylic Acid Group: The acetic acid moiety provides the molecule with acidic properties. Weak acids can interfere with the maintenance of the bacterial cell's internal pH, disrupting metabolism. neliti.com This group also offers a site for potential modification to create derivatives with altered properties. nih.gov

Chloro Substituent: The presence of a chlorine atom can significantly enhance the antimicrobial activity of certain organic molecules. Halogenation can increase the lipophilicity of a compound, potentially facilitating its passage through the bacterial cell membrane. For example, studies on related acetamide (B32628) structures have shown that the addition of a chloro atom can confer or significantly boost antimicrobial potency. nih.gov The position of the chlorine (ortho to the acetic acid side chain) would influence the molecule's electronic properties and steric profile, which are critical for its interaction with biological targets.

However, the interplay of these functional groups in this compound and their precise contribution to any potential antimicrobial effect has not been experimentally determined.

Anticancer Properties in Cellular Models

No peer-reviewed studies investigating the anticancer properties of this compound in specific cancer cell lines were identified. Therefore, there is no direct evidence regarding its ability to induce apoptosis or modulate cell proliferation pathways.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects. nih.gov This process involves the activation of specific signaling cascades, often mediated by enzymes called caspases, leading to characteristic morphological changes and cell death. nih.gov Research on various synthetic derivatives containing phenylacetic acid or chloro-phenyl moieties has shown apoptosis induction in cancer cells. tbzmed.ac.irnih.gov However, no studies have specifically demonstrated that this compound can trigger this pathway in any cancer cell line.

Modulation of Cell Viability and Proliferation Pathways

The assessment of cell viability and proliferation is fundamental in anticancer drug discovery. mdpi.com Assays are used to determine a compound's ability to inhibit cancer cell growth or cause cell death. While numerous compounds containing chloro- and hydroxyl-phenyl structures have been evaluated for their effects on cancer cell viability, no such data (e.g., IC50 values) is available for this compound. nih.govcore.ac.uk Consequently, its impact on cellular pathways that regulate proliferation remains unknown.

Interactive Data Table: Anticancer Activity No specific experimental data is available for this compound.

Cancer Cell Line Effect Pathway Modulated IC50 Value Source

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Direct experimental evaluation of the antioxidant capacity of this compound through standard assays (e.g., DPPH, ABTS, ORAC) has not been reported in the scientific literature.

Theoretically, the compound possesses structural features conducive to antioxidant activity. The phenolic hydroxyl group is a well-established radical scavenger. nih.gov Phenols can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, thereby terminating damaging free-radical chain reactions. nih.gov Studies on the related 4-hydroxyphenylacetic acid (lacking the chloro substituent) have shown it can protect against oxidative stress, not by direct radical scavenging, but by enhancing the activity of endogenous antioxidant enzymes through the activation of the Nrf2 pathway. nih.gov

Comparison of Mechanistic Effects with Structurally Similar Compounds

The mechanistic profile of this compound in non-clinical biological systems can be further understood by comparing its activities with structurally analogous compounds. These comparisons, primarily with other hydroxyphenylacetic acid derivatives, offer insights into how variations in substituent groups on the phenyl ring influence biological actions. While detailed mechanistic studies on this compound are not extensively available in public literature, research on related compounds provides a framework for potential biological activities, including anti-inflammatory, antioxidant, and vasorelaxant effects.

Structurally similar compounds of interest for comparison include 4-hydroxyphenylacetic acid (4-HPA), 3-hydroxyphenylacetic acid (3-HPAA), and 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. The primary structural differences lie in the position and nature of the substituents on the phenyl ring. In this compound, a chlorine atom is present at the ortho-position and a hydroxyl group at the para-position. Variations in these positions and the absence of the chlorine atom in comparator compounds likely contribute to differences in their mechanistic effects.

Research into these related compounds has revealed several biological activities. For instance, 4-HPA, a metabolite of polyphenols, has demonstrated protective effects against acetaminophen-induced liver injury in mice. frontiersin.org The proposed mechanism for this protection involves the enhancement of phase II and antioxidant enzymes through the translocation of Nrf2 to the nucleus. frontiersin.org Furthermore, it is suggested that 4-HPA may modulate the catecholamine neurotransmitter system. sinocurechem.com

In the case of 3-HPAA, a microbial metabolite of flavonoids, studies have indicated vasorelaxant properties. nih.gov The underlying mechanism is thought to involve the production of nitric oxide (NO) in endothelial cells and the subsequent activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. nih.gov

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has been noted for its potential anti-inflammatory and antioxidant activities. Its mechanism is believed to involve the modulation of enzymes and pathways associated with oxidative stress and inflammation. The hydroxyl groups on the phenyl ring and the acetic acid moiety are thought to facilitate interactions with various molecular targets.

The presence of a chlorine atom in this compound is a significant structural distinction that could influence its biological activity. Halogenation can alter the electronic properties of the molecule, potentially affecting its binding affinity to biological targets and its metabolic stability. While specific mechanistic data for this compound remains limited, it is plausible that it shares some of the anti-inflammatory and antioxidant properties observed in its non-chlorinated analogs, possibly with modified potency or a different spectrum of activity. The compound has been investigated for its potential in the development of novel antimicrobial, antioxidant, and anti-inflammatory agents. evitachem.com

A comparative summary of the mechanistic effects is presented in the table below:

Compound NameStructural Difference from this compoundKnown Mechanistic Effects (Non-Clinical)
This compound -Investigated for antimicrobial, antioxidant, and anti-inflammatory potential. evitachem.com Specific mechanisms are not yet fully elucidated.
4-Hydroxyphenylacetic acid (4-HPA) Lacks the ortho-chloro substituent.- Modulates the catecholamine neurotransmitter system. sinocurechem.com- Increases phase II and antioxidant enzymes via Nrf2 translocation. frontiersin.org- Exhibits anti-inflammatory and anti-fatty liver activity. sinocurechem.com
3-Hydroxyphenylacetic acid (3-HPAA) Lacks the ortho-chloro substituent; hydroxyl group at the meta-position.- Exerts vasorelaxant effects through NO production and sGC activation. nih.gov
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid Lacks the ortho-chloro substituent; additional hydroxyl group on the alpha-carbon of the acetic acid side chain.- Modulates inflammatory pathways by inhibiting pro-inflammatory cytokine and enzyme production. - Demonstrates antioxidant activity through radical scavenging. - Interacts with molecular targets via hydrogen bonding.

Environmental Behavior and Transformation of 2 2 Chloro 4 Hydroxyphenyl Acetic Acid

Biodegradation Pathways and Microbial Metabolism

Specific pathways for the aerobic and anaerobic degradation of 2-(2-Chloro-4-hydroxyphenyl)acetic acid in environmental matrices such as soil and water have not been documented. While research exists on related chlorinated and hydroxylated phenylacetic acids, direct extrapolation of these findings to the 2-chloro-4-hydroxy isomer is not scientifically rigorous.

Aerobic and Anaerobic Degradation Processes in Environmental Matrices

There is a lack of specific studies investigating the aerobic and anaerobic degradation of this compound. General principles of microbial degradation of chlorinated aromatic compounds suggest that microorganisms may employ initial steps such as hydroxylation and dehalogenation to break down the molecule, but the specific enzymes and metabolic sequences for this compound are unknown.

Role of Specific Microbial Strains in Biotransformation

No studies were identified that specifically investigate the role of microbial strains, such as the fungus Aspergillus niger, in the biotransformation of this compound. While Aspergillus niger is known for its capacity to metabolize a wide range of organic compounds, its specific interactions with this particular chemical have not been reported.

Identification of Environmental Metabolites and Degradation Products

Due to the absence of biodegradation studies, the environmental metabolites and degradation products of this compound remain unidentified.

Photolytic Degradation and Environmental Stability under Irradiation

Information regarding the photolytic degradation of this compound and its stability when exposed to environmental irradiation is not available in the current scientific literature. The potential for photodegradation exists due to the aromatic ring structure, but reaction rates, pathways, and resulting photoproducts have not been determined.

Soil Adsorption, Desorption, and Mobility Studies

Detailed studies on the adsorption and desorption behavior of this compound in soil, which are crucial for understanding its environmental mobility, are absent from the available literature.

Influence of Soil Properties on Adsorption

Without experimental data, the influence of key soil properties such as pH, organic matter content, and clay components on the adsorption of this compound can only be hypothesized. Generally, for acidic organic compounds, soil pH and organic matter content are expected to be significant factors governing their sorption and mobility, but specific data for this compound is lacking.

Leaching Potential in Terrestrial and Aquatic Ecosystems

The leaching potential of a chemical compound refers to its tendency to move through the soil profile and potentially reach groundwater or enter aquatic systems through runoff. This mobility is largely governed by the compound's sorption characteristics to soil particles. For organic acids like this compound, the primary factors influencing sorption are the soil's organic carbon content and pH.

As a carboxylic acid, the ionization state of this compound is pH-dependent. In most environmental soils and waters (with pH values typically ranging from 5 to 9), the carboxylic acid group will be deprotonated, resulting in an anionic form of the molecule. Anionic compounds generally exhibit weaker sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion. Consequently, this compound is expected to be mobile in most soil types.

The extent of this mobility is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak sorption and high leaching potential. While no experimentally determined Koc value for this compound has been found in the reviewed literature, compounds with similar structures, such as other chlorinated phenoxyacetic acids, tend to have low to moderate Koc values, suggesting a potential for leaching.

Table 1: Expected Factors Influencing the Leaching Potential of this compound

ParameterExpected Influence on LeachingRationale
Soil Organic Matter Increased organic matter is expected to decrease leaching.The non-polar phenyl ring of the compound can adsorb to organic matter through hydrophobic interactions.
Soil pH Higher pH is expected to increase leaching.At higher pH, the carboxylic acid is in its anionic form, which is more water-soluble and less sorbed to negatively charged soil particles.
Clay Content The effect is complex and depends on the type of clay and soil pH.While clay surfaces are generally negative, some positive sites or specific mineral interactions could lead to some sorption.
Precipitation/Irrigation Higher water flow will increase the potential for leaching.Increased water movement through the soil profile will transport the dissolved compound downwards.

Without specific studies, it is not possible to provide a quantitative assessment of the leaching risk of this compound. Field and laboratory studies measuring its mobility in different soil types would be necessary to establish its specific leaching potential.

Hydrolysis and Other Abiotic Transformation Processes in Aqueous Environments

Abiotic transformation processes are chemical reactions that degrade a compound without the involvement of microorganisms. For this compound in aqueous environments, key abiotic processes to consider are hydrolysis and photolysis.

Hydrolysis is a chemical reaction with water. The structure of this compound contains an ether linkage (although part of a larger acetic acid side chain attached to a phenyl ring) and a chloro-substituted aromatic ring. Generally, the carbon-chlorine bond on an aromatic ring and the ether-like linkage in such structures are stable to hydrolysis under typical environmental pH (5-9) and temperature conditions. Significant hydrolysis of such bonds usually requires more extreme conditions (e.g., very high or low pH). Therefore, hydrolysis is not expected to be a major abiotic degradation pathway for this compound in the environment.

Photolysis , or degradation by sunlight, is another potential abiotic transformation pathway. Aromatic compounds, especially those with hydroxyl and chloro substituents, can absorb light in the environmentally relevant UV spectrum. This absorption of light energy can lead to the breaking of chemical bonds. Potential photolytic degradation products could involve the cleavage of the chloro group or the breakdown of the aromatic ring. The rate and significance of photolysis would depend on factors such as water clarity, depth, and the presence of other substances in the water that can act as photosensitizers or quenchers. No specific data on the photolysis quantum yield or half-life for this compound were found.

Table 2: Potential Abiotic Transformation Processes for this compound

ProcessPotential for TransformationInfluencing Factors
Hydrolysis Expected to be low under typical environmental conditions.pH, Temperature
Photolysis Potentially a significant pathway in sunlit surface waters.Sunlight intensity, Water depth and clarity, Presence of sensitizing substances

Computational and Theoretical Studies of 2 2 Chloro 4 Hydroxyphenyl Acetic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling serves as a powerful tool to simulate the behavior of 2-(2-Chloro-4-hydroxyphenyl)acetic acid at an atomic level, providing insights into its interactions with biological macromolecules and its inherent conformational preferences.

Ligand-Protein Docking for Predicting Biological Target Interactions

Ligand-protein docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. For this compound, this technique can identify potential biological targets and elucidate the key intermolecular interactions driving its activity. Given the structural similarity to other anti-inflammatory agents, potential targets could include enzymes like cyclooxygenases (COX). mdpi.com

The docking process involves placing the flexible ligand into the binding site of a rigid protein structure and scoring the different poses based on factors like binding energy. The functional groups of this compound—the carboxylic acid, hydroxyl group, and chlorine atom—are expected to play crucial roles in binding. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic or π-π stacking interactions. The chlorine atom can form halogen bonds or participate in hydrophobic interactions.

Table 1: Illustrative Example of Docking Results for this compound with a Hypothetical Protein Target This table is a hypothetical representation of typical docking output.

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond (with COOH)
Ser530Hydrogen Bond (with OH)
Leu352, Val523Hydrophobic Interaction

Conformational Analysis and Energy Minimization of the Compound

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which dictates how it can adapt to a protein's binding site. The primary sources of flexibility are the rotation around the C-C single bond of the acetic acid side chain and the orientation of the carboxyl group.

Quantum mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. A key aspect is the torsional potential of the carboxyl group's O=C-O-H dihedral angle, which can exist in syn or anti conformations. Quantum mechanical calculations on simple carboxylic acids show that while the syn conformation is significantly more stable in the gas phase, the energy difference decreases in aqueous solution, where the anti conformation may be stabilized by solvent interactions. nih.govchemrxiv.org Energy minimization calculations refine the geometry of the molecule to its lowest energy state, providing the most probable structure for use in further studies like docking.

Table 2: Key Dihedral Angles in Conformational Analysis

Dihedral AngleDescriptionExpected Low-Energy Value (degrees)
C1-C2-C(acetic)-C(OOH)Rotation of acetic acid side chain relative to the phenyl ring~90°
C(acetic)-C(O)-O-HConformation of the carboxylic acid group~0° (syn) or ~180° (anti)

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

DFT calculations can map the electron distribution within this compound, revealing its molecular electrostatic potential (MEP). The MEP highlights regions that are electron-rich (negative potential, e.g., around the oxygen and chlorine atoms) and electron-poor (positive potential, e.g., around the hydroxyl and carboxyl hydrogens), indicating sites for electrophilic and nucleophilic attack, respectively.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

Table 3: Illustrative Calculated Electronic Properties (DFT/B3LYP/6-31G)* This table represents typical values obtained from standard quantum chemical calculations and is for illustrative purposes.

PropertyDescriptionPredicted Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapIndicator of chemical stability and reactivity5.3 eV
Dipole MomentMeasure of the molecule's overall polarity3.2 Debye
Electronegativity (χ)Tendency to attract electrons3.85 eV
Chemical Hardness (η)Resistance to change in electron distribution2.65 eV

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic frequencies would include the O-H stretch of the hydroxyl and carboxylic acid groups (~3500-3200 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretching, and the C-Cl stretch. These predicted spectra can be compared with experimental data, such as that available for its isomer, 3-chloro-4-hydroxyphenylacetic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the acidic proton.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions (primarily HOMO to LUMO) that correspond to UV-Vis absorption peaks, providing information about the molecule's chromophores.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value/Region
IRC=O Stretch~1710 cm⁻¹
O-H Stretch (Carboxylic Acid)~3300 cm⁻¹ (broad)
O-H Stretch (Phenol)~3550 cm⁻¹
¹H NMRAromatic Protons (H)6.8 - 7.3 ppm
Methylene Protons (-CH₂)~3.6 ppm
¹³C NMRCarbonyl Carbon (C=O)~175 ppm
Aromatic Carbons (C)115 - 155 ppm
UV-Visλ_max (in Ethanol)~280 nm

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. mdpi.com To build a QSAR/QSPR model involving this compound, a dataset of structurally similar compounds with measured experimental data (e.g., IC₅₀ values for enzyme inhibition, solubility) would be required.

For each molecule in the series, a set of numerical parameters known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors. A mathematical model is then generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that relates the descriptors to the observed activity. nih.gov Such a model could be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent or effective molecules.

Table 5: Key Molecular Descriptors Relevant for QSAR/QSPR Models

Descriptor ClassExample Descriptors for this compound
Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity
Topological Wiener Index, Balaban Index
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges
Steric/3D Molecular Volume, Surface Area, Polar Surface Area (PSA)

Predictive Models for Biological Activities

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological effects of a compound based on its molecular structure. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, QSAR models could be developed to predict a range of activities, including its potential therapeutic effects or toxicological endpoints.

The development of a QSAR model for this compound and its analogs would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Once calculated, these descriptors are correlated with experimentally determined biological activities using statistical methods to generate a predictive model.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of this compound and Analogs

CompoundLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (generic units)
This compound2.15186.5957.530.78
2-(4-Hydroxyphenyl)acetic acid1.41152.1557.530.65
2-(2-Chlorophenyl)acetic acid2.24170.5937.300.72
Phenylacetic acid1.41136.1537.300.50

Note: The data in this table are illustrative and based on general principles of molecular properties. Predicted activity is hypothetical.

Estimation of Environmental Persistence and Transformation Rates

Computational models are widely used to estimate the environmental fate of chemicals, including their persistence and the rates at which they transform in various environmental compartments. Tools such as the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can predict properties like biodegradability, hydrolysis rates, and atmospheric oxidation. episuite.devepa.gov

For this compound, these models can provide valuable insights into its potential to persist in soil and water, as well as its likelihood of undergoing degradation through biological or chemical processes. For example, biodegradation models within EPI Suite™ can predict the probability of rapid aerobic and anaerobic biodegradation. epa.gov The hydrolysis model (HYDROWIN™) can estimate the rate of hydrolysis of functional groups susceptible to this process. episuite.dev

The predictions are based on the compound's structure and rely on large databases of experimental data for related chemicals. For instance, the presence of the carboxylic acid and hydroxyl groups on the phenyl ring would be key determinants in its predicted water solubility and potential for microbial degradation. The chlorine atom would also influence its persistence and potential for reductive dehalogenation under anaerobic conditions.

Table 2: Predicted Environmental Fate Properties of this compound using EPI Suite™ Principles

Environmental Fate ParameterPredicted Value/Outcome
Aerobic BiodegradationNot expected to be readily biodegradable
Anaerobic BiodegradationMay biodegrade under anaerobic conditions
Hydrolysis Half-Life (pH 7)Stable
Atmospheric Oxidation Half-Life1.5 days
Soil Adsorption Coefficient (Koc)150 L/kg (moderate mobility)

Note: These values are estimations based on the functionality of the molecule and typical outputs from models like EPI Suite™ for structurally similar compounds.

Elucidation of Reaction Mechanisms and Pathways through Theoretical Frameworks

Theoretical chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), provides a powerful approach to investigate the mechanisms of chemical reactions at the atomic level. nih.gov These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway.

For this compound, theoretical frameworks can be employed to study various reaction mechanisms, such as its degradation in the environment or its metabolism in biological systems. For example, the degradation of chlorophenolic compounds initiated by hydroxyl radicals is a common process in advanced oxidation processes for water treatment. DFT calculations can elucidate the preferred sites of radical attack on the aromatic ring and the subsequent reaction steps leading to ring-opening and mineralization. nih.gov

Similarly, theoretical studies can model the enzymatic transformations that this compound might undergo. This could involve modeling the interaction of the compound with the active site of a metabolic enzyme, such as a cytochrome P450, and calculating the activation energies for different potential metabolic reactions like hydroxylation or conjugation.

A theoretical study on the reaction of a substituted phenylacetic acid could involve the following steps:

Optimization of the ground state geometries of the reactants.

Identification of possible reaction pathways.

Calculation of the geometries and energies of transition states and intermediates for each pathway.

Determination of the activation barriers and reaction energies to identify the most favorable pathway.

Studies on related phenylacetic acid derivatives have explored mechanisms of oxidation, chlorination, and amidation, providing a basis for understanding the reactivity of the acetic acid side chain and the influence of the substituted phenyl ring. researchgate.netunimi.itacs.org

Future Directions in Research on 2 2 Chloro 4 Hydroxyphenyl Acetic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes for structurally similar compounds, such as (2-hydroxyphenyl)acetic acid, often rely on multi-step processes that may involve harsh conditions or the use of hazardous reagents. google.comunl.pt Future research must prioritize the development of novel and sustainable synthetic methodologies for 2-(2-Chloro-4-hydroxyphenyl)acetic acid that align with the principles of green chemistry.

Key research objectives should include:

Continuous-Flow Synthesis: Investigation into continuous-flow processes could offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. rsc.org The development of a flow-based synthesis would represent a significant advancement in the efficient production of this compound.

Biocatalysis and Enzymatic Synthesis: The use of enzymes or whole-cell biocatalysts should be explored for key synthetic steps. Biocatalysis can offer high selectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), minimizing waste and energy consumption.

Green Solvents and Catalysts: Research should focus on replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Furthermore, the exploration of heterogeneous catalysts or metal-free catalytic systems could reduce environmental impact by simplifying catalyst recovery and preventing metal contamination of the final product. rsc.org

Table 1: Comparison of Hypothetical Synthetic Approaches

Feature Potential Traditional Approach Proposed Sustainable Approach
Methodology Multi-step batch synthesis Single-pass continuous-flow synthesis
Solvents Chlorinated organic solvents Water, ethanol, or supercritical CO₂
Catalyst Homogeneous metal catalyst (e.g., Copper salt) google.com Immobilized enzyme or heterogeneous catalyst
Reaction Conditions High temperatures and pressures google.com Ambient or near-ambient conditions
Work-up/Purification Solvent extraction, column chromatography In-line separation, crystallization

| Waste Generation | High volume of solvent and catalyst waste | Minimized waste streams |

Identification of Untapped Biological Targets and Deeper Mechanistic Elucidation

The biological activity profile of this compound is currently unknown. A significant future research effort must be directed toward identifying its molecular targets and elucidating the mechanisms through which it exerts biological effects. This exploration could reveal novel therapeutic or agrochemical potential.

Future research should focus on:

High-Throughput Screening (HTS): The compound should be systematically screened against large, diverse libraries of biological targets, including G-protein coupled receptors (GPCRs), kinases, proteases, and other enzymes. This unbiased approach could identify unexpected biological activities.

Target-Based Screening: Based on its structural similarity to other phenolic acids, targeted investigations are warranted. For instance, its potential as an antioxidant could be assessed through radical scavenging assays. Given that its 3-chloro isomer inhibits auxin influx, its effect on plant hormone transport systems should be evaluated. sigmaaldrich.com

Phenotypic Screening: Utilizing cell-based assays to screen for effects on specific cellular phenotypes (e.g., inflammation, cell proliferation, microbial growth) can identify biological activity without a priori knowledge of the molecular target. Subsequent target deconvolution studies would then be necessary to identify the mechanism of action.

Table 2: Potential Biological Target Classes for Investigation

Target Class Rationale for Investigation Example Research Question
Plant Hormone Receptors/Transporters Analogy to the 3-chloro isomer, an auxin influx inhibitor. sigmaaldrich.com Does the compound interfere with auxin transport or signaling in Arabidopsis thaliana?
Enzymes in Oxidative Stress Pathways Phenolic acids are known to possess antioxidant properties. Can the compound inhibit enzymes like xanthine (B1682287) oxidase or scavenge reactive oxygen species?
Inflammatory Pathway Proteins Many phenolic compounds exhibit anti-inflammatory activity. Does the compound modulate the activity of cyclooxygenases (COX-1/COX-2) or affect cytokine release in macrophages?

| Microbial Enzymes | Potential for antimicrobial or antifungal activity. | What is the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi? |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

To study the compound's biological activity, environmental fate, and metabolic profile, it is imperative to develop highly sensitive and selective analytical methods capable of detecting and quantifying it at trace levels within complex matrices like biological fluids (plasma, urine) and environmental samples (water, soil).

Future research in this area should aim to:

Develop LC-MS/MS and GC-MS Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful platforms for trace analysis. Future work should focus on optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters (e.g., multiple reaction monitoring) for the compound.

Address Matrix Effects: Biological and environmental samples contain numerous interfering components that can suppress or enhance the analytical signal, a phenomenon known as the matrix effect. nih.gov A critical part of method development will be the implementation of strategies to mitigate these effects, such as the use of matrix-matched calibration standards or stable isotope-labeled internal standards.

Create Certified Reference Materials: The synthesis of a high-purity certified reference material for this compound is essential for accurate quantification and for ensuring the reliability and comparability of results across different laboratories.

Table 3: Proposed Analytical Techniques for Different Matrices

Analytical Technique Target Matrix Key Advantages Major Challenge
LC-MS/MS Plasma, Urine, Cell Culture Media High sensitivity and selectivity; suitable for non-volatile compounds. Ion suppression/enhancement from salts and macromolecules. nih.gov
GC-MS Soil, Sediment, Water (after derivatization) Excellent chromatographic resolution; extensive spectral libraries. Requires derivatization to increase volatility; potential for thermal degradation.

| High-Resolution Mass Spectrometry (HRMS) | All Matrices | High mass accuracy for confident identification of metabolites and degradation products. | Higher instrument cost and more complex data analysis. |

Comprehensive Assessment of Environmental Behavior and Development of Bioremediation Strategies

The release of any synthetic chemical into the environment necessitates a thorough understanding of its behavior and fate. For this compound, there is currently no data on its persistence, mobility, bioaccumulation potential, or toxicity to non-target organisms.

A future research program should be established to:

Characterize Environmental Fate: Standardized tests should be conducted to determine key environmental parameters, including its soil sorption coefficient (Koc), biodegradability (aerobic and anaerobic), and potential for photolysis in water.

Identify Degradation Products: Studies should aim to identify the major transformation and degradation products formed under various environmental conditions to assess whether they are more or less toxic than the parent compound.

Explore Bioremediation Potential: Given its chlorinated phenolic structure, research should investigate its susceptibility to degradation by microorganisms known to break down other chlorinated pollutants. nih.gov White-rot fungi, for example, produce extracellular enzymes capable of degrading a wide range of organopollutants and could be evaluated for their efficacy. nih.gov The isolation and characterization of novel bacterial strains capable of utilizing the compound as a carbon source would be a significant step toward developing targeted bioremediation strategies.

Table 4: Key Parameters for Environmental Assessment

Parameter Description Importance
Persistence (DT₅₀) The time required for 50% of the compound to degrade in a specific matrix (soil, water). Indicates how long the compound will remain in the environment.
Mobility (Koc) The soil organic carbon-water (B12546825) partitioning coefficient. Predicts the likelihood of the compound leaching into groundwater.
Bioaccumulation Factor (BCF) The ratio of the compound's concentration in an organism to its concentration in the surrounding water. Assesses the potential for the compound to accumulate in the food chain.

| Ecotoxicity | The adverse effects on representative aquatic and terrestrial organisms (e.g., algae, daphnia, earthworms). | Determines the potential risk to ecosystems. |

Integration of Multi-Omics Data with Computational Chemistry for Systems-Level Understanding

To achieve a holistic understanding of the compound's biological impact, future research should move beyond single-target approaches and embrace systems biology. Integrating multi-omics technologies with computational chemistry can provide a comprehensive view of how the compound interacts with a biological system. nih.gov

Key future directions include:

Multi-Omics Profiling: Exposing model organisms or cell cultures to the compound and subsequently analyzing changes in the transcriptome (RNA-seq), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics) can reveal the biological pathways that are perturbed. nih.gov This approach can generate hypotheses about the mechanism of action and identify potential biomarkers of exposure or effect.

Computational Docking and Simulation: In parallel with experimental screening, computational methods can be used to predict the binding of this compound to the three-dimensional structures of potential protein targets. Molecular dynamics simulations can further refine these predictions and provide insights into the stability and dynamics of the compound-protein complex.

Quantitative Structure-Activity Relationship (QSAR): As data on the biological activity and physicochemical properties of this compound and its derivatives become available, QSAR models can be developed. These models can computationally predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent or selective compounds and reducing the need for extensive initial screening.

Table 5: Integrated 'Omics' and Computational Approaches

Technology Research Question Expected Outcome
Transcriptomics Which genes are up- or down-regulated upon exposure to the compound? Identification of responsive signaling pathways and gene regulatory networks.
Proteomics Which protein expression levels or post-translational modifications are altered? Pinpointing specific enzymes or structural proteins directly or indirectly affected by the compound.
Metabolomics How does the compound alter the metabolic profile of a cell or organism? Discovery of metabolic pathways that are disrupted and identification of the compound's own metabolites.

| Molecular Docking | Which proteins in a target class are most likely to bind the compound? | A ranked list of potential protein targets for subsequent experimental validation. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloro-4-hydroxyphenyl)acetic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A key synthesis involves halogenation of precursor phenylacetic acid derivatives. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid achieves regioselective substitution at the ortho position relative to the methoxy group . Adjusting solvent polarity (e.g., acetic acid vs. dichloromethane) and temperature can alter reaction kinetics and selectivity. Post-synthesis, deprotection of the methoxy group via hydrolysis yields the hydroxyl moiety. Characterization via NMR and HPLC ensures purity and confirms regiochemistry .

Q. How can researchers optimize purification techniques for this compound to ensure high purity?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective due to the compound’s carboxylic acid group. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities, particularly regioisomers or unreacted starting materials. For scale-up, flash chromatography with gradient elution (hexane/ethyl acetate) balances yield and purity .

Q. What analytical methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for chloro and hydroxy groups) and acetic acid chain integrity (δ 3.6–3.8 ppm for CH2_2) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects [M–H]^- ions, with isotopic peaks confirming chlorine presence .
  • Melting Point : Consistency with literature values (e.g., 160–165°C) validates crystallinity .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The acetic acid side chain is nearly perpendicular (78.15°) to the aromatic ring, influencing intermolecular interactions .
  • Hydrogen Bonding : Centrosymmetric dimers form via O–H∙∙∙O bonds (R_2$$^2(8) motif), critical for crystal packing .
  • Electronic Effects : C–C–C bond angles (118–121°) reflect electron-withdrawing (Cl) and donating (OH) substituent effects . Data refinement uses programs like SHELXL, with thermal parameters (Uiso_{\text{iso}}) adjusted for hydrogen atoms .

Q. How do electronic substituent effects impact the compound’s reactivity in natural product synthesis?

  • Methodological Answer : The chloro and hydroxy groups direct electrophilic substitutions (e.g., in Combretastatin A-4 synthesis). The electron-withdrawing Cl stabilizes intermediates during Perkin condensations, while the hydroxy group enables glycosylation or esterification. Computational studies (DFT) predict activation energies for these steps, validated by kinetic experiments .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes like tautomerism. Strategies include:

  • Variable-temperature NMR to detect slow-exchange protons.
  • Cross-validation with IR (C=O stretch at 1700–1720 cm1^{-1}) and X-ray data .
  • Statistical outlier removal (e.g., Prince & Nicholson tests for crystallographic data) .

Q. How is this compound applied in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a precursor in:

  • Antimitotic Agents : Combretastatin A-4 analogs via Perkin condensation/decarboxylation .
  • Antibiotic Models : Vancomycin analogs through peptide coupling at the acetic acid moiety .
  • Optimization : Structure-activity relationship (SAR) studies modify the chloro/hydroxy ratio to enhance solubility or target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.